CID 73654729
Description
CID 73654729 refers to a compound registered in the PubChem database, a critical resource for chemical information managed by the National Center for Biotechnology Information (NCBI). For example, analogous compounds like betulin derivatives (e.g., CID 72326, CID 64971) and oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are documented with structural diagrams, bioactivity profiles, and experimental applications in the provided literature .
Properties
Molecular Formula |
C7H2F3NO2 |
|---|---|
Molecular Weight |
189.09 g/mol |
InChI |
InChI=1S/C7H2F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-2H |
InChI Key |
NTCHFGRXUPPATI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1=C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 73654729 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
CID 73654729 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
CID 73654729 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 73654729 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 73654729, we compare its hypothetical classification (based on PubChem’s framework) with structurally or functionally related compounds discussed in the evidence.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Insights from Comparative Analysis:
Mechanistic Diversity: Oscillatoxin derivatives (CID 185389, CID 101283546) highlight how minor structural changes (e.g., methylation) can drastically alter biological targets, such as shifting from phosphatase inhibition to cytotoxicity .
Analytical Techniques: Studies on CID-linked compounds frequently employ mass spectrometry (e.g., collision-induced dissociation, CID-MS) for structural elucidation, as seen in the analysis of ginsenosides (e.g., CID 12594) .
Research Findings and Methodological Considerations
While direct data on this compound is absent in the evidence, methodological frameworks from analogous studies provide insights:
- Mass Spectrometry: Source-in CID fragmentation in LC-ESI-MS has been pivotal in differentiating isomers like ginsenoside Rf and pseudoginsenoside F11 (CID 12594), a technique applicable to characterizing this compound .
- Therapeutic Applications : Betulinic acid (CID 64971) and irbesartan (CID 3749) exemplify how PubChem data supports drug discovery, linking structural features to mechanisms like mitochondrial apoptosis or angiotensin receptor blockade .
- Data Reproducibility : The HuggingFace Transformers library () and BERT-based models () underscore the importance of open-source tools in validating chemical data, a principle extendable to this compound’s future studies .
Q & A
Q. How can I formulate a testable hypothesis for studying the physicochemical properties of CID 73654729?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., stability under varying pH or thermal conditions). Use the PICOT framework (Population: this compound; Intervention: experimental conditions; Comparison: control groups; Outcome: measurable properties like solubility or degradation rates; Timeframe: duration of experiments). For example:
"Does this compound exhibit greater thermal stability in anhydrous environments compared to aqueous solutions over 72 hours?"
Ensure feasibility by aligning with available instrumentation (e.g., HPLC for quantification) .
Q. What experimental design principles should guide preliminary characterization of this compound?
- Methodological Answer : Adopt a mixed-methods approach :
- Quantitative : Measure melting point, UV-Vis spectra, and partition coefficients.
- Qualitative : Use NMR and FTIR to identify functional groups.
Include controls (e.g., pure solvents) and triplicate trials to assess reproducibility. Reference protocols from Medicinal Chemistry Research for compound characterization .
Q. How to conduct a systematic literature review to contextualize this compound within existing research?
- Methodological Answer : Use databases like PubMed and SciFinder with keywords: This compound, synthesis, biological activity. Filter results by relevance and publication date (last 10 years). Organize findings into themes (e.g., synthetic routes, toxicity profiles) using tools like Zotero. Critically evaluate sources for bias, prioritizing peer-reviewed journals over preprints .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved across studies?
- Methodological Answer : Perform meta-analysis to identify variables causing discrepancies (e.g., cell lines, assay protocols). Use statistical tools (ANOVA, Tukey’s HSD) to test significance. Replicate key studies under standardized conditions, documenting parameters like incubation time and solvent purity. Cross-reference Beilstein Journal guidelines for experimental reproducibility .
Q. What strategies optimize synthetic yield and purity of this compound in scalable reactions?
- Methodological Answer : Compare methods (e.g., microwave-assisted vs. traditional synthesis) using a DoE (Design of Experiments) approach. Track variables:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Catalyst loading | 0.5–5 mol% | Non-linear |
| Temperature | 80–120°C | Positive correlation |
| Optimize via response surface methodology (RSM). Validate purity via LC-MS and elemental analysis, adhering to Biochemistry (Moscow) standards . |
Q. How to design interdisciplinary studies linking this compound’s molecular structure to its mechanistic pathways?
- Methodological Answer : Integrate computational (e.g., molecular docking, DFT calculations) and wet-lab techniques (e.g., enzyme inhibition assays). For example:
- Step 1 : Predict binding affinity to target proteins using AutoDock Vina.
- Step 2 : Validate predictions with SPR (Surface Plasmon Resonance) binding assays.
Address ethical considerations (e.g., animal model use) per FINER criteria .
Data Analysis & Validation
Q. Which statistical methods are appropriate for analyzing dose-response relationships involving this compound?
Q. How to ensure analytical reproducibility when quantifying this compound in complex matrices?
- Methodological Answer : Validate methods per ICH Q2(R1) guidelines :
- Specificity : Confirm no interference from matrix components via HPLC-DAD.
- Linearity : R² ≥ 0.995 across 50–150% of expected concentration.
- Recovery : 95–105% in spiked samples.
Document SOPs in supplementary materials, as per Beilstein Journal requirements .
Ethical & Reporting Standards
Q. What ethical frameworks apply to in vivo studies of this compound’s toxicity?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research: justify sample size, minimize suffering, and obtain IACUC approval. Disclose conflicts of interest and funding sources in manuscripts, aligning with Biochemistry (Moscow) ethics policies .
Q. How to structure a manuscript to highlight this compound’s novel contributions without overgeneralizing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
